![molecular formula C9H9FO3 B1321300 4-Ethoxy-3-fluorobenzoic acid CAS No. 5710-64-5](/img/structure/B1321300.png)
4-Ethoxy-3-fluorobenzoic acid
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Overview
Description
4-Ethoxy-3-fluorobenzoic acid is a derivative of benzoic acid . It is a synthetic intermediate and is used in various fields including chemical, biological, and pharmaceutical industries .
Synthesis Analysis
The synthesis of 4-Ethoxy-3-fluorobenzoic acid can be achieved through several methods. One such method involves the use of 4-fluorobenzyl alcohol and diethylene glycol dimethyl ether, which are subjected to ultrasonic irradiation at 40 kHz/30 W/70 °C for 30 minutes . Another method involves the Schiemann reaction, where a 4-aminobenzoic acid, protected as the ethyl ester, is diazotised and then fluoride is introduced using tetrafluoroborate .Molecular Structure Analysis
The molecular structure of 4-Ethoxy-3-fluorobenzoic acid can be represented by the formula C9H9FO3 . The InChI code for this compound is 1S/C9H9FO3/c1-2-13-8-5-6 (9 (11)12)3-4-7 (8)10/h3-5H,2H2,1H3, (H,11,12) .Scientific Research Applications
Pharmacology
In pharmacology, 4-Ethoxy-3-fluorobenzoic acid is utilized as a precursor for synthesizing various bioactive molecules. Its fluorine atom can act as a bioisostere, replacing hydrogen to modify the biological activity of potential drugs . This compound can be used to develop new pharmacophores with improved pharmacokinetic properties.
Material Science
This compound finds its application in material science as an intermediate in the synthesis of more complex organic molecules. It can be used to create polymers with specific properties, such as increased resistance to degradation or altered electrical conductivity .
Analytical Chemistry
In analytical chemistry, 4-Ethoxy-3-fluorobenzoic acid can be used as a standard or reagent in chromatographic analysis to help identify and quantify similar compounds within a mixture .
Biochemistry
Biochemically, this compound could be involved in studies related to enzyme-substrate interactions. The fluorine atom in the molecule could be used to investigate the mechanism of enzymatic reactions involving electron-rich aromatic systems .
Environmental Science
4-Ethoxy-3-fluorobenzoic acid: may be used in environmental science research to study the degradation of fluorinated aromatic compounds in the environment and their potential impact on ecosystems .
Agricultural Research
In agriculture, derivatives of 4-Ethoxy-3-fluorobenzoic acid could be explored for their potential use as herbicides or pesticides. The fluorine component might affect the biological activity of these compounds against various pests and weeds .
Safety and Hazards
While specific safety data for 4-Ethoxy-3-fluorobenzoic acid is not available, it is advisable to handle it with care. Users should wear personal protective equipment, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Mechanism of Action
Target of Action
Benzoic acid derivatives are known to interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It’s known that benzoic acid derivatives can participate in reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . The presence of the ethoxy and fluorine groups on the benzene ring may influence these reactions, potentially altering the compound’s interaction with its targets .
Biochemical Pathways
For instance, 3-fluorobenzoic acid is catabolized via the benzoate-degrading pathway
Pharmacokinetics
The compound’s molecular weight (18417 g/mol) and its structure suggest that it may be absorbed and distributed in the body . The presence of the ethoxy and fluorine groups could influence its metabolism and excretion, but more research is needed to confirm this.
Result of Action
Benzoic acid derivatives are known to have various biological effects, depending on their specific structure and the targets they interact with
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
properties
IUPAC Name |
4-ethoxy-3-fluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-2-13-8-4-3-6(9(11)12)5-7(8)10/h3-5H,2H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBYLMBZCTVHIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80611138 |
Source
|
Record name | 4-Ethoxy-3-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80611138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-3-fluorobenzoic acid | |
CAS RN |
5710-64-5 |
Source
|
Record name | 4-Ethoxy-3-fluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5710-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethoxy-3-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80611138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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